6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine is a fluorinated derivative of chromen-4-amine, a class of compounds known for their diverse biological activities. This compound features a fluorine atom at the 6th position, a methyl group at the 8th position, and an isopropyl group attached to the nitrogen atom of the chromen-4-amine core. Its unique structure makes it a subject of interest in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as 6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-one.
Reduction: The starting material undergoes reduction to form the corresponding amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting amine is then alkylated with isopropyl iodide to introduce the isopropyl group at the nitrogen atom.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: 6-Fluoro-8-methyl-3,4-dihydro-2H-chromen-4-one
Reduction Products: Saturated analogs of the chromen-4-amine core
Substitution Products: Various derivatives with different substituents at the nitrogen atom
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the biological activity of the resulting compounds.
Biology: 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound in drug discovery.
Medicine: The compound has been investigated for its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities. Its unique structure allows it to bind to specific receptors and enzymes, making it a candidate for therapeutic applications.
Industry: In the industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the isopropyl group provides steric hindrance, affecting the compound's selectivity and potency. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
6-Fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine: Lacks the isopropyl group.
8-Methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine: Lacks the fluorine atom.
6-Fluoro-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine: Lacks the methyl group at the 8th position.
Uniqueness: The presence of both the fluorine atom and the isopropyl group in 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine makes it unique compared to its analogs. These structural features contribute to its enhanced biological activity and specificity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
6-fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-8(2)15-12-4-5-16-13-9(3)6-10(14)7-11(12)13/h6-8,12,15H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNACSBRCASRJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2NC(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557451-16-7 |
Source
|
Record name | 6-fluoro-8-methyl-N-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.